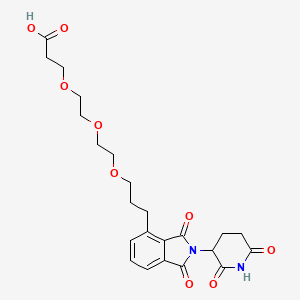
Thalidomide-C3-O-PEG2-C2-acid
描述
Thalidomide-C3-O-PEG2-C2-acid (CAS: 2488752-64-1) is a cereblon (CRBN)-targeting E3 ligase ligand-linker conjugate. Its structure integrates a thalidomide moiety, a polyethylene glycol (PEG2) spacer, and a terminal carboxylic acid group (C2-acid). This compound is widely used in PROTAC (Proteolysis-Targeting Chimera) development, enabling the degradation of disease-relevant proteins by linking target-binding ligands to E3 ligase recruiters . The PEG2 spacer enhances solubility and modulates the distance between functional groups, optimizing protein degradation efficiency .
属性
分子式 |
C23H28N2O9 |
|---|---|
分子量 |
476.5 g/mol |
IUPAC 名称 |
3-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C23H28N2O9/c26-18-7-6-17(21(29)24-18)25-22(30)16-5-1-3-15(20(16)23(25)31)4-2-9-32-11-13-34-14-12-33-10-8-19(27)28/h1,3,5,17H,2,4,6-14H2,(H,27,28)(H,24,26,29) |
InChI 键 |
QWWFIKZZWBYXMS-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCOCCC(=O)O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-C3-O-PEG2-C2-acid typically involves the conjugation of thalidomide with a PEG linker. The process begins with the activation of the carboxyl group on the PEG linker, followed by its reaction with the amino group on thalidomide. Common reagents used in this process include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of an amide bond. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the final product. The compound is typically produced in a reagent-grade form for research purposes .
化学反应分析
Types of Reactions
Thalidomide-C3-O-PEG2-C2-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the thalidomide moiety.
Substitution: The PEG linker allows for substitution reactions to attach different ligands or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carbonyl groups, while substitution reactions can yield various conjugates with different biological activities .
科学研究应用
Thalidomide-C3-O-PEG2-C2-acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of protein-protein interactions and cellular pathways.
Medicine: Integral in the development of PROTACs for targeted protein degradation, which has therapeutic potential in treating cancers and other diseases.
Industry: Utilized in the production of specialized reagents and tools for biochemical research
作用机制
Thalidomide-C3-O-PEG2-C2-acid exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent proteasomal degradation of target proteins. The PEG linker enhances the solubility and bioavailability of the compound, allowing it to effectively reach and interact with its molecular targets .
相似化合物的比较
Structural Variations
Key structural differences among thalidomide-based conjugates lie in PEG chain length , linker chemistry , and terminal functional groups (Table 1).
Table 1: Structural Comparison of Thalidomide Derivatives
Physicochemical Properties
- Solubility: this compound exhibits superior aqueous solubility compared to non-PEGylated analogs (e.g., Thalidomide-O-C4-NH2 HCl) due to the hydrophilic PEG2 spacer . However, PEG3 derivatives (e.g., Thalidomide-O-PEG3-amine HCl) may offer even greater solubility but at the cost of increased molecular weight .
- Stability : PEG2 derivatives like this compound demonstrate stability at -20°C for long-term storage, comparable to PEG3 and PEG4 analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


